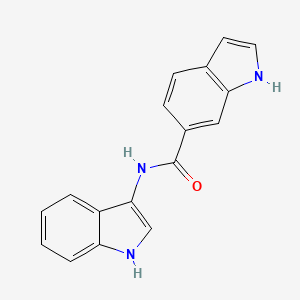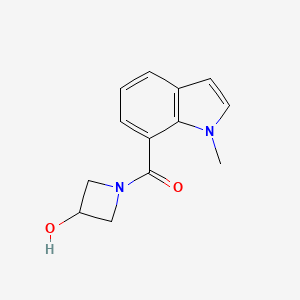
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as HDMP-28, is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. HDMP-28 is a psychoactive substance that has been used for scientific research purposes due to its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves its ability to inhibit the reuptake of dopamine and norepinephrine into presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one also acts as a monoamine releasing agent, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one include increased dopamine and norepinephrine levels in the brain, resulting in enhanced cognitive function, increased alertness, and euphoria. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments include its ability to enhance cognitive function, which can be useful in studying various neurological disorders. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is also relatively easy to synthesize, making it readily available for scientific research purposes. However, the limitations of using 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments include its potential for abuse and its potential to cause harm if not used properly.
Zukünftige Richtungen
There are many future directions for research on 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one. Some potential areas of study include its effects on various neurological disorders, such as Parkinson's disease and ADHD. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one could also be studied in combination with other psychoactive substances to determine its potential for therapeutic use. Additionally, further research could be conducted to determine the long-term effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one on the brain and body.
Conclusion:
In conclusion, 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. Its ability to enhance cognitive function and increase dopamine and norepinephrine levels in the brain make it a useful tool for studying various neurological disorders. However, its potential for abuse and potential to cause harm if not used properly highlight the need for caution when working with 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one. Further research is needed to fully understand the potential therapeutic benefits and long-term effects of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one.
Synthesemethoden
The synthesis of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves the reaction of 3-(pyridin-3-yl)propan-1-ol with 2,2-dimethylpyrrolidine-1-carboxylic acid and thionyl chloride. The resulting product is purified through recrystallization to obtain 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in its pure form. The synthesis of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in enhanced dopamine neurotransmission. 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has also been found to act as a norepinephrine reuptake inhibitor, which further enhances its psychoactive effects.
Eigenschaften
IUPAC Name |
1-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)12(17)7-9-16(14)13(18)6-5-11-4-3-8-15-10-11/h3-4,8,10,12,17H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVSTSAJVFVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)CCC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)





![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)
